molecular formula C16H19ClN4OS B6444209 3-chloro-4-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine CAS No. 2640963-99-9

3-chloro-4-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6444209
CAS No.: 2640963-99-9
M. Wt: 350.9 g/mol
InChI Key: BJDVKTSAXZYSJJ-UHFFFAOYSA-N
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Description

“3-chloro-4-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine” is a complex organic compound. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom . It also includes a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom . Thiadiazole derivatives have been studied for their anticancer properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring and a thiadiazole ring. The pyridine ring would likely contribute to the compound’s ability to form hydrogen bonds .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the known anticancer properties of thiadiazole derivatives , this compound could be a potential candidate for further study in the field of medicinal chemistry.

Properties

IUPAC Name

5-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4OS/c17-13-9-18-6-3-14(13)22-10-11-4-7-21(8-5-11)16-19-15(20-23-16)12-1-2-12/h3,6,9,11-12H,1-2,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDVKTSAXZYSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)N3CCC(CC3)COC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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